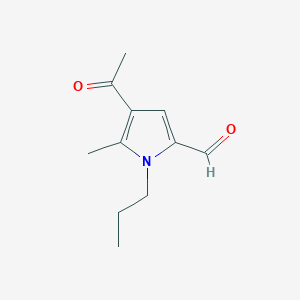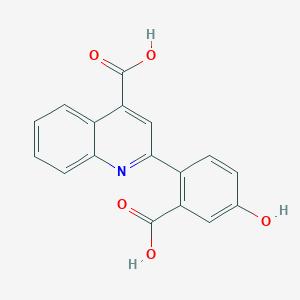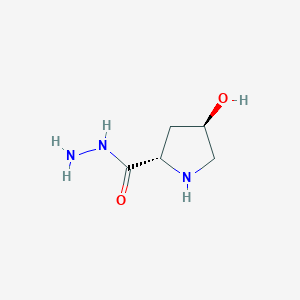![molecular formula C32H35OP B12877633 2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)
2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol is a chemical compound known for its unique structure and properties. It is a phosphine ligand that has been widely used in various chemical reactions, particularly in catalysis. The compound’s structure consists of a binaphthyl backbone with a dicyclohexylphosphino group attached, making it a valuable tool in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the coupling process. The reaction conditions include:
Solvent: Toluene or tetrahydrofuran (THF)
Temperature: 80-100°C
Catalyst: Palladium(II) acetate or similar palladium complexes
Base: Potassium carbonate or sodium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification: through crystallization or chromatography to obtain high-purity product
Quality control: measures to ensure consistency and safety in the final product
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.
Coordination: It acts as a ligand, coordinating with metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Substitution: Aryl halides and organometallic reagents (e.g., Grignard reagents) under palladium catalysis.
Coordination: Transition metals like palladium, nickel, and platinum in various solvents.
Major Products
Phosphine oxides: from oxidation reactions.
Aryl-substituted products: from cross-coupling reactions.
Metal complexes: from coordination reactions.
Wissenschaftliche Forschungsanwendungen
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The dicyclohexylphosphino group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The binaphthyl backbone provides steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved include:
Transition metal centers: Palladium, nickel, and platinum.
Catalytic cycles: Involving oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- CyJohnPhos
Uniqueness
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl backbone, which provides unique steric and electronic properties. This makes it particularly effective in catalytic reactions, offering higher selectivity and efficiency compared to similar compounds. Its ability to form stable complexes with transition metals further enhances its utility in various chemical processes.
Eigenschaften
Molekularformel |
C32H35OP |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C32H35OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h7-12,17-22,25-26,33H,1-6,13-16H2 |
InChI-Schlüssel |
BRTACWKAVFPCTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)

![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)

